N'-cyclopentylidene-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-Cyclopentylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide is a chemical compound with a complex structure that includes a cyclopentylidene group, a methoxyphenyl group, and a sulfanylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide typically involves the reaction of cyclopentanone with 4-methoxybenzyl mercaptan and acetohydrazide. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclopentylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-Cyclopentylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N’-Cyclopentylidene-2-(4-methylphenyl)-4-quinolinecarbohydrazide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-Cyclopentylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentylidene group, methoxyphenyl group, and sulfanylacetohydrazide moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H20N2O2S |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-[(4-methoxyphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C15H20N2O2S/c1-19-14-8-6-12(7-9-14)10-20-11-15(18)17-16-13-4-2-3-5-13/h6-9H,2-5,10-11H2,1H3,(H,17,18) |
InChI Key |
AIVUWEJMNRAKBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(=O)NN=C2CCCC2 |
Origin of Product |
United States |
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